molecular formula KF<br>FK B080757 Potassium fluoride CAS No. 12178-06-2

Potassium fluoride

Cat. No.: B080757
CAS No.: 12178-06-2
M. Wt: 58.097 g/mol
InChI Key: NROKBHXJSPEDAR-UHFFFAOYSA-M
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Description

Potassium fluoride is an inorganic compound with the chemical formula KF. It is an alkali metal halide and is the primary source of the fluoride ion for applications in manufacturing and chemistry. This compound occurs naturally as the rare mineral carobbiite. It is a colorless crystalline solid that is highly soluble in water and hydrofluoric acid but insoluble in alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium fluoride can be synthesized by reacting potassium carbonate with hydrofluoric acid. The reaction produces potassium bifluoride, which upon heating, decomposes to yield this compound:

K2CO3+4HF2KHF2+H2O+CO2K_2CO_3 + 4HF \rightarrow 2KHF_2 + H_2O + CO_2 K2​CO3​+4HF→2KHF2​+H2​O+CO2​

KHF2KF+HFKHF_2 \rightarrow KF + HF KHF2​→KF+HF

Platinum or heat-resistant plastic containers are often used for these operations .

Industrial Production Methods: In industrial settings, this compound is produced by treating potassium chloride with hydrogen fluoride. This method allows for the recycling of this compound:

KCl+HFKF+HClKCl + HF \rightarrow KF + HCl KCl+HF→KF+HCl

The resulting this compound can be purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Potassium fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Potassium fluoride exerts its effects primarily through the release of fluoride ions. When dissolved in water, it dissociates completely, producing fluoride ions and potassium ions. The fluoride ions can then interact with various molecular targets, such as:

Comparison with Similar Compounds

  • Sodium Fluoride (NaF)
  • Lithium Fluoride (LiF)
  • Rubidium Fluoride (RbF)
  • Cesium Fluoride (CsF)

Comparison:

This compound stands out due to its unique combination of high solubility, reactivity, and versatility in various applications, making it an essential compound in both scientific research and industrial processes.

Properties

IUPAC Name

potassium;fluoride
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InChI

InChI=1S/FH.K/h1H;/q;+1/p-1
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InChI Key

NROKBHXJSPEDAR-UHFFFAOYSA-M
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Canonical SMILES

[F-].[K+]
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Molecular Formula

FK, KF
Record name POTASSIUM FLUORIDE
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DSSTOX Substance ID

DTXSID8031940
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Molecular Weight

58.0967 g/mol
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Physical Description

Potassium fluoride appears as white powder or crystals with a sharp saline taste. Shipped as a solid or an aqueous solution. Strongly irritates skin, eyes and mucous membranes. Toxic by ingestion. Used in insecticides, solder flux and etching glass., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent crystals; [HSDB]
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Boiling Point

2741 °F at 760 mmHg (NTP, 1992), 1502 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in water, hydrogen fluoride; insoluble in alcohol, 102 g/100 g water at 25 °C
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Density

2.48 (NTP, 1992) - Denser than water; will sink, 2.48 g/cu cm
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Vapor Pressure

100 Pa (0.75 mm Hg) at 869 °C; 1 kPa (7.5 mm Hg) at 1017 °C; 10 kPa (75 mm Hg) at 1216 °C; 100 kPa (750 mm Hg) at 1499 °C
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Color/Form

White cubic crystals, White crystalline, deliquescent powder

CAS No.

7789-23-3
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Melting Point

1576 °F (NTP, 1992), 858 °C, Crystals; melting point: 19.3 °C /Tetrahydrate/
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Synthesis routes and methods I

Procedure details

The reaction of the by-product acetyl fluoride with metal acetate such as potassium acetate is carried out under suitable reaction conditions of time, temperature and pressure which are sufficient to produce a metal fluoride such as potassium fluoride and acetic anhydride. Preferably, a pressure is maintained which is sufficient to maintain the acetyl fluoride essentially in the liquid phase at a temperature in a broad range of 20° to 200° C and more preferably in a temperature range of 80° to 150° C. The time required for the reaction is approximately 10 minutes to 24 hours and, more preferably, in a range of 1 to 8 hours. The produced potassium acetate and acetic anhydride are suitably separated such as by flash distilling, recovering the acetic anhydride as an overhead product which can be recycled for equilibration with additional hexafluoroacetone-HF complex. The remaining potassium fluoride which is produced in this reaction is transferred to a suitable reactor for contacting with acetic acid.
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Synthesis routes and methods II

Procedure details

According to a particularly preferred embodiment (FIG. 1) of the invention, (i) hexafluoropropylene (1) is reacted continuously with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (100), in the presence of a catalyst, to give 1,1,1,2,3,3-hexafluoropropane, and a portion (13) of the gaseous output stream resulting from this reaction is recycled; (ii) the nonrecycled part (3) of the output stream resulting from stage (i), comprising 1,1,1,2,3,3-hexafluoropropane, is reacted with potassium hydroxide (4) present in an aqueous reaction medium (200), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 1,2,3,3,3-pentafluoro-1-propene and potassium fluoride; (iii) the 1,2,3,3,3-pentafluoro-1-propene (6) obtained in stage (ii) is reacted with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (300), in the presence of a catalyst, to give 1,1,1,2,3-penta-fluoropropane and a portion (14) of the gaseous output stream resulting from this reaction is recycled; (iv) the nonrecycled portion (7) of the output stream resulting from stage (iii), comprising 1,1,1,2,3-pentafluoropropane, is subjected to a purification stage (400) in order to remove impurities (8) and thus to obtain 1,1,1,2,3-pentafluoropropane, with a purity preferably of greater than 98% by weight; (v) the 1,1,1,2,3-pentafluoropropane obtained after the purification of stage (iv) is reacted with potassium hydroxide (4) present in an aqueous reaction medium (500), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 2,3,3,3-tetrafluoro-1-propene and potassium fluoride; and (vi) the gas stream (9) resulting from the dehydrofluorination stage (v), comprising HFO-1234yf, the unreacted HFC-245eb and the by products, is subjected to a purification stage (600) in order to obtain HFO-1234yf (12) having a purity of greater than 99.5% by weight, preferably of greater than 99.8% by weight. The light by products (10) separated from HFO-1234yf can be subjected to a treatment and the unreacted HFC-245eb (11) can be recycled in (500).
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Synthesis routes and methods III

Procedure details

82.8 g of perfluorooctanoic acid (0.197 mol) are neutralized with a 20% aqueous KOH-solution to a pH of 6 and the salt mixture formed by octanoate and KF is dried for 24 hours at 100° C./1 mbar. Thereafter 70 ml of tetraglyme are added. After addition of 100 g of perfluoro-(3,6-dimethyl-1,4-dioxanyl-2-oxy)-propionic acid fluoride, the mixture is stirred for 15 hours and the product mixture is treated as in Example 1. By distillation there are obtained 102 g (62.2% of the theory, calculated on used perfluorooctanoic acid) of the compound of the formula ##STR12## having a boiling point of from 210° to 222° C., the structure of which is confirmed by the analysis and by spectroscopic data.
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